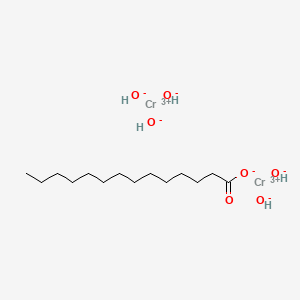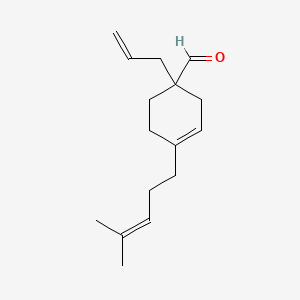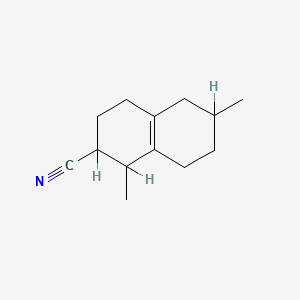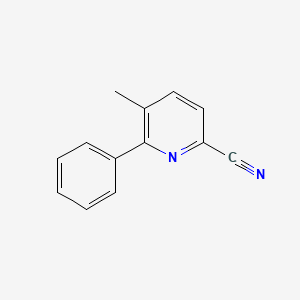
5-Methyl-6-phenylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-phenylpyridine-2-carbonitrile: is a heterocyclic organic compound with a pyridine ring substituted with a methyl group at the 5-position, a phenyl group at the 6-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over zeolite catalysts. The reaction is typically carried out at high temperatures (around 400°C) and involves the use of modified zeolites such as CoHY zeolite to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-phenylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
5-Methyl-6-phenylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, polymers, and other materials
Mechanism of Action
The mechanism of action of 5-Methyl-6-phenylpyridine-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a methyl group at the 2-position.
6-Methyl-2-phenylpyridine: Similar structure but with the methyl group at the 6-position.
2-Phenylpyridine: Lacks the methyl and nitrile groups but has a phenyl group at the 2-position.
Uniqueness
5-Methyl-6-phenylpyridine-2-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitrile group, in particular, allows for a range of chemical reactions and interactions that are not possible with simpler pyridine derivatives .
Properties
CAS No. |
875293-76-8 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-methyl-6-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-7-8-12(9-14)15-13(10)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI Key |
PLBZCEZGENWKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


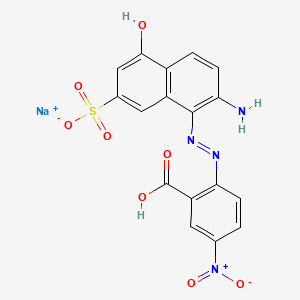
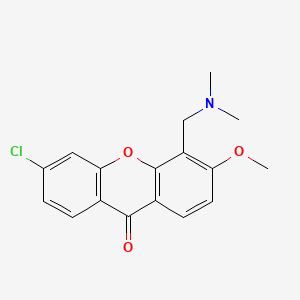


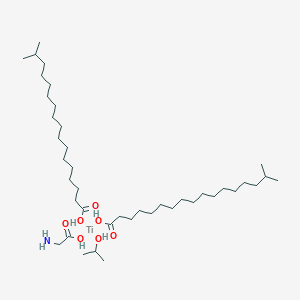
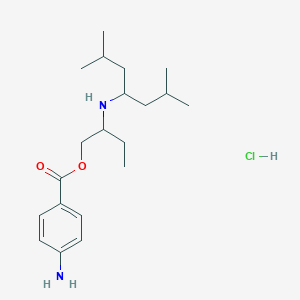

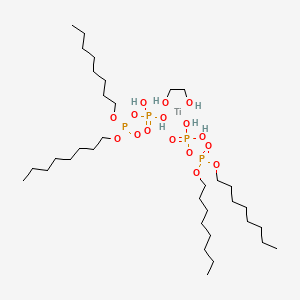
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
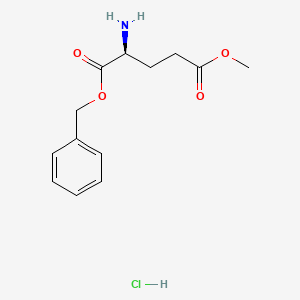
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
